1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Description

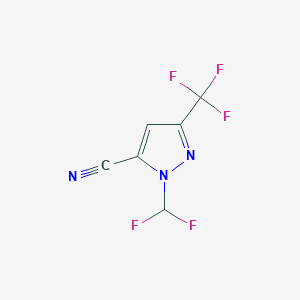

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a trifluoromethyl group at position 3, and a cyano group at position 5 of the pyrazole ring.

Properties

IUPAC Name |

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVNIUGZYPGAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation processes. This compound interacts with enzymes and proteins involved in these reactions, such as carbon-centered radical intermediates. The trifluoromethyl group in the compound enhances its reactivity and stability, making it a valuable tool in the synthesis of fluorine-containing heterocycles. The interactions between this compound and these biomolecules are primarily based on radical mechanisms, which facilitate the incorporation of fluorine atoms into organic molecules.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interactions with key signaling molecules and transcription factors. For instance, the presence of the trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, thereby altering downstream signaling events. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, the difluoromethyl group can form strong hydrogen bonds with active site residues of enzymes, thereby inhibiting their catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound receptors and altering gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, apoptosis, and differentiation, which are influenced by the compound’s interactions with key regulatory proteins and enzymes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Additionally, binding proteins can facilitate the compound’s transport to specific cellular locations, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function. These localization patterns are critical for the compound’s activity, as they determine its interactions with key regulatory proteins and enzymes within specific subcellular compartments.

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique fluorinated structure, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Chemical Formula : C5H3F5N2

- Molecular Weight : 180.08 g/mol

- CAS Number : 1315367-73-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways.

- Antifungal Activity : In vitro studies have indicated that this pyrazole derivative exhibits significant antifungal properties against various phytopathogenic fungi.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound through various assays:

| Activity Type | Assay Method | Results |

|---|---|---|

| Antifungal | Mycelia growth inhibition assay | Moderate to high inhibition against seven fungal strains |

| Enzyme inhibition | COX-2 and sEH assays | Significant inhibition compared to reference drugs |

| Cytotoxicity | MCF-7 and MDA-MB-231 cell lines | Enhanced cytotoxicity observed in combination with doxorubicin |

Case Study 1: Antifungal Activity

A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their antifungal activity. The results indicated that this compound exhibited significant growth inhibition against several phytopathogenic fungi, outperforming traditional antifungal agents such as boscalid in certain cases .

Case Study 2: Anti-inflammatory Properties

In a study focusing on the anti-inflammatory effects of pyrazole derivatives, this compound was tested for its ability to inhibit COX enzymes. The compound displayed a dual inhibitory effect on COX-2 and soluble epoxide hydrolase (sEH), suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this pyrazole derivative could enhance the cytotoxic effects of doxorubicin. The combination treatment resulted in a significant increase in cell death rates compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has shown promise in medicinal chemistry, particularly in the development of antifungal agents. Research has indicated that derivatives of this compound exhibit significant antifungal activity against various pathogens. For example, studies have synthesized related pyrazole compounds that demonstrated effective inhibition against fungal strains, suggesting potential therapeutic uses .

Agrochemical Development

The compound is also explored for its applications in agrochemicals, particularly as a fungicide. Its structural characteristics allow it to interact effectively with biological targets in fungi, leading to the development of new agricultural products aimed at improving crop protection against fungal diseases. The synthesis of pyrazole derivatives has been linked to enhanced fungicidal activity, making them candidates for further development in agricultural applications .

Case Study 1: Antifungal Activity

A study published in Wiley Heteroatom Chemistry examined the antifungal properties of various pyrazole derivatives, including those derived from this compound. The results indicated that certain modifications to the pyrazole ring significantly increased antifungal efficacy against strains such as Candida albicans and Aspergillus niger. The study concluded that these compounds could serve as lead structures for the development of new antifungal therapies .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted the importance of reaction conditions such as temperature and solvent choice. By employing phase transfer catalysts and varying reaction times, researchers achieved improved yields and purity levels. This optimization is crucial for scaling up production for commercial applications in pharmaceuticals and agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique trifluoromethyl and difluoromethyl groups distinguish it from other pyrazole carbonitriles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Difluoromethyl (CF2H) at position 1 offers metabolic stability over chlorinated aryl groups in fipronil, which may reduce environmental persistence while retaining efficacy .

Positional Isomerism Moving the cyano group from position 5 (target compound) to position 3 (fipronil/ethiprole) introduces steric and electronic changes. Fipronil’s 3-cyano group adjacent to a sulfinyl moiety is critical for insecticidal activity, whereas the target compound’s 5-cyano group may favor different interactions .

Synthetic Accessibility The target compound’s fluorinated groups likely require specialized fluorination techniques (e.g., HF reagents or electrophilic fluorination), contrasting with simpler acylations or arylations seen in compounds like 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile .

Thermal and Chemical Stability

- Trifluoromethyl and difluoromethyl groups confer higher thermal stability compared to ethylsulfinyl (ethiprole) or chloroacetyl substituents, which may degrade under hydrolytic conditions .

Preparation Methods

Synthetic Strategies Overview

The preparation of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile generally involves multi-step synthetic routes that combine fluorinated building blocks with pyrazole ring construction and cyano group incorporation. Key methodologies include:

- Cycloaddition reactions involving trifluoromethyl diazo compounds and dicyanoalkenes.

- Carbointercalation reactions using difluorochloromethane, carbon monoxide, and methyl hydrazine.

- Halogenation and subsequent cyclization steps.

- One-step procedures starting from fluorinated butenones to yield regioisomeric pyrazoles.

These methods emphasize mild reaction conditions, high selectivity, and efficient purification to obtain the target molecule with high purity and yield.

Cycloaddition-Based Synthesis Using Trifluoromethyl Diazo Compounds

A prominent approach involves the cycloaddition of trifluoromethyl diazoethane (CF3CHN2) with 1,2-dicyanoalkenes or 1,1-dicyanoalkenes to form trifluoromethyl-substituted pyrazole carbonitriles. The general procedure includes:

- Reacting 1,2-dicyanoalkene (0.2 mmol) with CF3CHN2 (5 equivalents, 0.5 mol/L in DMF or THF) in the presence of a catalytic amount of silver salts (AgCl or Ag2O) and tetramethylethylenediamine (TMEDA) at room temperature for 12 hours.

- Workup involves dilution with ethyl acetate, washing with saturated ammonium chloride solution, and cyanide quenching with aqueous sodium hypochlorite.

- The organic layers are dried over anhydrous magnesium sulfate, filtered, and evaporated under vacuum.

- Purification is achieved by column chromatography on silica gel to afford 3-trifluoromethyl or 5-trifluoromethyl pyrazole carbonitriles.

This method allows the dual incorporation of trifluoromethyl and cyano groups into the pyrazole ring with good yields and selectivity under mild conditions.

Carbointercalation and Halogenation Routes

Another sophisticated preparation method involves:

Step A: Carbointercalation

Difluorochloromethane, carbon monoxide, and methyl hydrazine react under catalysis by palladium salts (e.g., Pd(CH3CN)2Cl2, Pd(dppf)Cl2) and phosphine ligands (BINAP, xantphos) in the presence of sodium formate to form an intermediate difluoromethylated hydrazine derivative.Step B: Halogenation

The intermediate is halogenated using a suitable halogenating reagent to yield a halogenated intermediate.Step C: Cyclization

The halogenated intermediate undergoes cyclization with alkali and propiolic acid to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which can be further transformed into the target pyrazole carbonitrile.

This method is noted for its low cost, high selectivity, and environmental friendliness, making it suitable for industrial production. The reaction conditions are mild, and the process minimizes waste generation.

One-Step Synthesis from Fluorinated Butenones

A practical synthetic method involves:

- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a one-step cyclization with methylhydrazine yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.

- The regioisomers are separated based on their boiling point versus pressure characteristics.

- This approach allows for the synthesis of functionalized pyrazoles bearing trifluoromethyl groups at different positions, which can be further modified to introduce cyano groups.

This method is efficient and scalable, providing access to key intermediates for further derivatization.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cycloaddition with CF3CHN2 | 1,2-Dicyanoalkene, AgCl or Ag2O, TMEDA, DMF/THF | Room temperature, 12 h | Moderate to High (not specified) | Mild conditions, high selectivity | Use of potentially explosive diazo compound; cyanide handling required |

| Carbointercalation + Halogenation | Difluorochloromethane, CO, methyl hydrazine, Pd catalysts, sodium formate | Mild temperatures, multi-step | High (up to 95%) | Low cost, environmentally friendly | Multi-step, requires palladium catalysts |

| One-step from trifluorobutenone | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, methylhydrazine | One-step, reflux or mild heating | High (not specified) | Simple, scalable | Regioisomer separation required |

Research Findings and Notes

- The cycloaddition method using trifluoromethyl diazoethane is effective but requires stringent safety protocols due to the explosive nature of CF3CHN2 and the handling of cyanide by-products, which must be quenched with sodium hypochlorite.

- The carbointercalation method offers a novel approach to difluoromethylated pyrazole synthesis with high atom economy and reduced waste, suitable for industrial-scale production.

- The one-step synthesis from trifluorobutenones provides a practical route to regioisomeric trifluoromethyl pyrazoles, which can be functionalized further to introduce cyano groups, relevant for the target compound.

- Purification typically involves silica gel column chromatography, and product characterization is confirmed by NMR spectroscopy (e.g., using DMSO-d6 solvent and 400 MHz NMR instruments).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile?

- Methodology :

- Step 1 : Nucleophilic substitution reactions are often used to introduce fluorinated groups. For example, trifluoromethylation can be achieved via copper-mediated coupling of pyrazole intermediates with CF₃ sources (e.g., CF₃I) under inert conditions .

- Step 2 : The difluoromethyl group at position 1 is typically introduced via condensation of pyrazole-5-carbonitrile precursors with difluoromethylating agents (e.g., ClCF₂H) in the presence of a base like K₂CO₃ .

- Step 3 : Final purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structure of this compound validated after synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Characteristic peaks for the difluoromethyl (-CF₂H, δ ~5.8–6.2 ppm) and trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹³C) groups confirm substitution .

- IR Spectroscopy : A sharp CN stretch at ~2200–2250 cm⁻¹ verifies the carbonitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 234.04 (calculated: 234.03) .

Q. What are the optimal storage conditions for this compound?

- Guidelines :

- Store under inert gas (Ar/N₂) in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the carbonitrile group .

- Avoid prolonged exposure to moisture or strong bases, which may degrade the fluorinated substituents .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Strategies :

- Use directing groups (e.g., amino or carbonyl) to control substitution patterns. For example, diazonium salt intermediates (generated via BF₃·Et₂O/NaNO₂) enable selective C–H functionalization at position 5 .

- Computational modeling (DFT) predicts electrophilic attack preferences, guiding solvent/catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings at position 3) .

Q. What mechanisms underlie its potential as a Factor Xa inhibitor?

- Structure-Activity Relationship (SAR) :

- The trifluoromethyl group enhances hydrophobic interactions with the S1 pocket of Factor Xa, while the carbonitrile group stabilizes hydrogen bonding with Gly218 .

- In vitro assays : IC₅₀ values ≤10 nM are achieved by optimizing substituent bulk (e.g., difluoromethyl vs. methyl) to balance potency and metabolic stability .

Q. How do solvent polarity and temperature affect reaction yields in its synthesis?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates but may promote side reactions (e.g., hydrolysis). THF/water mixtures (4:1) are optimal for Suzuki-Miyaura couplings (yields: 75–85%) .

- Temperature : Lower temperatures (0–5°C) minimize decomposition of diazonium intermediates during cyclization steps .

Q. What contradictions exist in reported biological activity data for fluorinated pyrazoles?

- Data Analysis :

- Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for Factor Xa inhibition) may arise from assay conditions (e.g., human vs. bovine plasma protein binding differences) .

- Conflicting cytotoxicity results (e.g., HeLa vs. HepG2 cells) suggest cell-specific metabolism of the carbonitrile group .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 6.15 (t, J = 54 Hz, 1H, -CF₂H) | |

| ¹³C NMR (100 MHz) | δ 120.3 (q, J = 278 Hz, -CF₃) | |

| IR (KBr) | 2215 cm⁻¹ (C≡N) |

Table 2 : Solvent Effects on Suzuki Coupling Yields

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF/H₂O | 80 | 65 |

| THF/H₂O | 60 | 82 |

| Toluene/EtOH | 100 | 48 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.